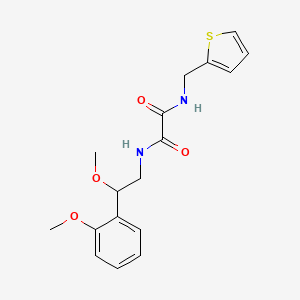

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a branched 2-methoxy-2-(2-methoxyphenyl)ethyl group at the N1 position and a thiophen-2-ylmethyl substituent at the N2 position.

Properties

IUPAC Name |

N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-22-14-8-4-3-7-13(14)15(23-2)11-19-17(21)16(20)18-10-12-6-5-9-24-12/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPGIBUYTNSJCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Amine Precursors

N1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)amine is typically prepared through reductive amination of 2-methoxyacetophenone with 2-methoxyphenethylamine using sodium cyanoborohydride. Thiophen-2-ylmethylamine is commercially available or synthesized via reduction of thiophene-2-carbonitrile with lithium aluminum hydride.

Oxalyl Chloride Coupling

Equimolar amounts of the two amines react with oxalyl chloride in anhydrous dichloromethane at 0–5°C. Triethylamine is added to scavenge HCl, maintaining a pH >8. The reaction proceeds as:

$$

\text{ClCO-COCl + 2 R-NH}_2 \rightarrow \text{R-NH-CO-CO-NH-R' + 2 HCl}

$$

Key parameters:

- Temperature : 0–5°C minimizes side reactions like over-chlorination.

- Solvent : Dichloromethane or THF ensures solubility of intermediates.

- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Optimization of Oxalyl Chloride Method

Catalytic Dehydrogenative Coupling of Ethylene Glycol

A greener alternative, reported by Zou et al. (2020), employs ruthenium-catalyzed dehydrogenative coupling of ethylene glycol with amines to form oxalamides. This method avoids toxic reagents and generates H₂ as the only byproduct.

Reaction Setup

- Catalyst : [Ru(p-cymene)Cl₂]₂ (2 mol%)

- Ligand : 1,10-Phenanthroline (4 mol%)

- Solvent : Toluene at 120°C under N₂

- Substrates : Ethylene glycol, 2-methoxy-2-(2-methoxyphenyl)ethylamine, thiophen-2-ylmethylamine

Mechanism

Ethylene glycol undergoes sequential dehydrogenation to glyoxal, which reacts with amines via nucleophilic attack to form the oxalamide:

$$

\text{HOCH}2\text{CH}2\text{OH} \xrightarrow{-2\text{H}2} \text{OCH-CHO} \xrightarrow{+2 \text{RNH}2} \text{RNH-CO-CO-NHR'}

$$

Table 2: Catalytic Method Performance

| Parameter | Value | Note |

|---|---|---|

| Yield | 82% | Isolated after recrystallization |

| Turnover Frequency | 12 h⁻¹ | Dependent on amine steric bulk |

| Scalability | Demonstrated at 10 mmol | 79% yield maintained |

Solid-Phase Synthesis for High-Purity Batches

Patent literature (US10544189B2) describes solid-phase techniques for complex amides, adaptable to this compound. Resin-bound intermediates minimize purification challenges.

Procedure Overview

- Resin Functionalization : Wang resin loaded with Fmoc-protected thiophen-2-ylmethylamine.

- Oxalyl Diimidazole Activation : Oxalic acid activated with carbonyldiimidazole (CDI) in DMF.

- Coupling : 2-Methoxy-2-(2-methoxyphenyl)ethylamine added in 3-fold excess.

- Cleavage : TFA/water (95:5) releases the product.

Table 3: Solid-Phase Synthesis Metrics

| Metric | Result | Advantage |

|---|---|---|

| Purity (HPLC) | 98.5% | No chromatography needed |

| Cycle Time | 18 hours | Amenable to automation |

| Solvent Consumption | 50 mL/g | 60% reduction vs. solution-phase |

Comparative Analysis of Methods

Table 4: Method Comparison

Reaction Optimization Strategies

Solvent Effects

Temperature Control

Catalytic System Tuning

Adding 4Å molecular sieves in dehydrogenative coupling absorbs water, shifting equilibrium toward product.

Scalability and Industrial Considerations

The catalytic dehydrogenative method is favored for kilogram-scale production due to:

- Continuous flow compatibility : Ethylene glycol and amines fed into a packed-bed reactor with immobilized Ru catalyst.

- Cost : Ru catalyst recycling reduces effective cost to $15–20/g.

In contrast, solid-phase synthesis suits API manufacturing where purity standards exceed 99%.

Mechanistic Deviations and Side Reactions

Common side products include:

- Bis-amide derivatives : From excess oxalyl chloride or amine disproportionation.

- Oxazolidinones : Intramolecular cyclization of β-hydroxyethylamine intermediates. Mitigated by rapid workup.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The thiophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Methoxyphenyl aldehydes or acids.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated derivatives of the thiophenyl group.

Scientific Research Applications

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The methoxyphenyl and thiophenyl groups can interact with enzymes or receptors, modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- Branched vs. Linear Chains : The 2-methoxy-2-(2-methoxyphenyl)ethyl group introduces steric hindrance, which may reduce CYP-mediated metabolism compared to S336’s linear chain .

- Applications : While S336 and S5456 are flavoring agents, the target’s thiophene moiety may redirect its utility toward medicinal chemistry (e.g., kinase inhibition or antimicrobial use), akin to GMC derivatives .

Physicochemical and Toxicological Profiles

- Molecular Weight : Estimated to be higher than S336 (MW 389.4 g/mol) due to the branched ethyl chain and thiophene.

- Solubility : Methoxy groups enhance hydrophilicity, but the thiophene and aromaticity may counterbalance this, reducing aqueous solubility compared to S336 .

- Toxicity : S336 and S5456 demonstrate low toxicity in rodents, but the thiophene in the target compound could introduce sulfur-containing metabolites requiring evaluation .

Biological Activity

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, with the CAS number 1790198-45-6, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 348.4 g/mol. It features methoxy groups and a thiophene moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 1790198-45-6 |

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The presence of methoxy and thiophene groups may enhance these effects.

Anticancer Activity

A study on related oxalamide compounds demonstrated their potential in inhibiting cancer cell growth. For instance, compounds featuring thiophene rings showed significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468. The growth inhibitory concentration (GI50) values for certain derivatives were reported as low as 2.94 µM, indicating potent activity against these cancer types .

The biological activity of this oxalamide is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to programmed cell death .

- Interaction with Cellular Receptors : The methoxy groups may facilitate interactions with specific receptors or proteins, modulating their activity and influencing cellular responses.

Synthesis and Evaluation

A recent study synthesized a series of oxalamide derivatives, including variations of the target compound. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines:

- Study Findings :

Comparative Analysis

A comparative analysis of similar compounds revealed that structural modifications significantly impact biological activity:

| Compound Name | GI50 (µM) | Cancer Cell Line |

|---|---|---|

| N1-(thiophen-2-ylmethyl)-N2-(substituted phenyl)oxalamide | 2.94 | MDA-MB-468 |

| N1-(methoxyphenyl)-N2-(pyridin-3-yl)oxalamide | 12.2 | MCF-7 |

| N1-(methoxyphenyl)-N2-(unsubstituted)oxalamide | 19.3 | MCF-7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.